

Unveiling the Molecular Architecture of Piperlotine D: A Technical Guide

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Compound of Interest

Compound Name: Piperlotine D

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This technical guide provides a comprehensive overview of the molecular structure and characterization of **Piperlotine D**, a naturally occurring amide alkaloid. The information presented is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.

Molecular Identity and Properties

Piperlotine D is identified by the IUPAC name (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Its fundamental properties are summarized in the table below.^[1]

Property	Value
Molecular Formula	C ₁₆ H ₂₁ NO ₄
Molecular Weight	291.34 g/mol
CAS Number	958296-13-4
Appearance	Yellowish oil

Structural Elucidation: A Spectroscopic Approach

The molecular structure of **Piperlotine D** was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C).

Spectroscopic Data Summary

The key spectroscopic data that confirm the structure of **Piperlotine D** are presented in the following tables. This data was obtained from the first reported isolation and characterization of **Piperlotine D** from the leaves of *Piper lolot*.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	No. of Protons	Assignment
6.78	s	2H	H-2', H-6'	
6.51	d	t, 12.5	1H	H-3
5.89	d	t, 12.5	1H	H-2
3.86	s	9H	3',4',5'-OCH ₃	
3.58	t	6.5	2H	H-2''
3.49	t	6.5	2H	H-5''
1.95	m	2H	H-3''	
1.88	m	2H	H-4''	

Table 2: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
165.7	C-1
143.2	C-3
138.3	C-4'
131.8	C-1'
119.5	C-2
105.8	C-2', C-6'
60.9	4'-OCH ₃
56.1	3',5'-OCH ₃
46.5	C-2''
45.8	C-5''
26.2	C-3''
24.4	C-4''

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique	Key Data
EIMS (m/z)	291 [M] ⁺ , 221, 194, 179, 151, 70
HREIMS	m/z 291.1470 (Calcd. for C ₁₆ H ₂₁ NO ₄ , 291.1471)
IR (KBr)	ν_{\max} 1645, 1608, 1582, 1504, 1458, 1420, 1331, 1242, 1126, 1003 cm ⁻¹
UV (MeOH)	λ_{\max} (log ϵ) 216 (4.25), 294 (4.08) nm

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of **Piperlotine D**.

Isolation of Piperlotine D

The isolation of **Piperlotine D** was first reported from the leaves of *Piper lolot*. The general workflow for its extraction and purification is as follows:

*Figure 1: General workflow for the isolation of **Piperlotine D**.*

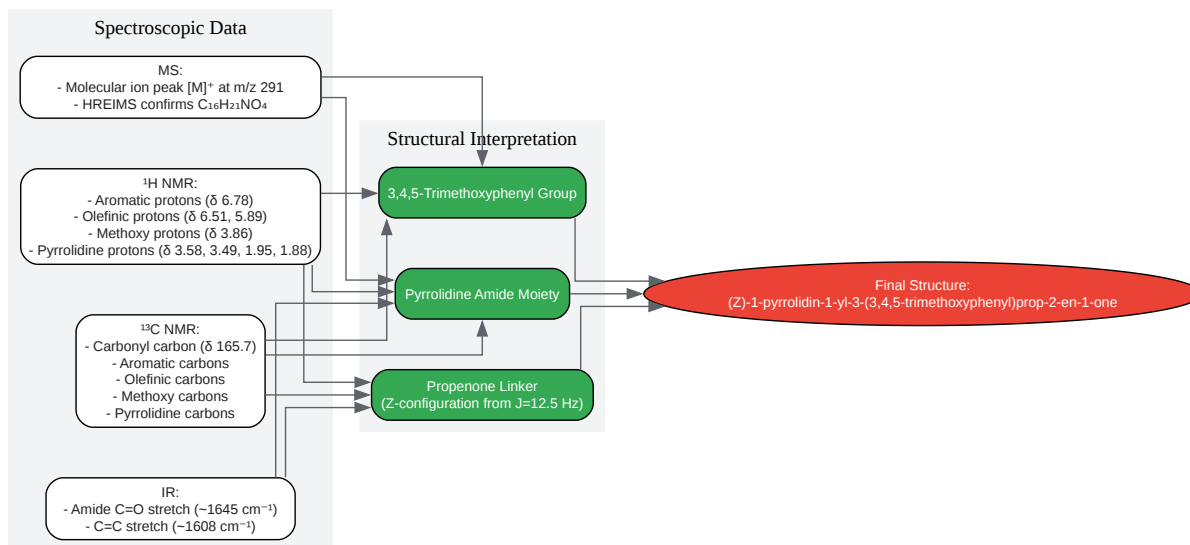
Spectroscopic Analysis

The structural determination of the isolated compound was performed using a suite of spectroscopic instruments:

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer using CDCl_3 as the solvent and tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) were performed to determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum was obtained using the KBr pellet method to identify functional groups.
- Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded in methanol to observe electronic transitions.

Structural Confirmation Logic

The elucidation of the molecular structure of **Piperlotine D** is based on the logical interpretation of the combined spectroscopic data.



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Figure 2: Logical flow for the structural elucidation of **Piperlotine D**.

This in-depth guide provides the foundational knowledge for the identification and characterization of **Piperlotine D**, serving as a valuable resource for the scientific community.

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References

- 1. Isolation and identification of antiplatelet aggregatory principles from the leaves of Piper lolot - PubMed [pubmed.ncbi.nlm.nih.gov]
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